![molecular formula C24H30ClN3O2S B2526360 N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride CAS No. 1215319-82-6](/img/structure/B2526360.png)

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

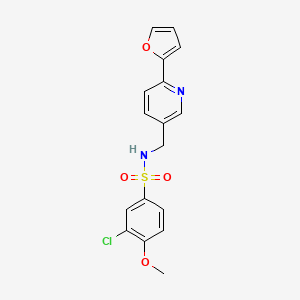

The compound "N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride" is a synthetic molecule that appears to be related to a class of compounds with potential anticancer properties. The related compounds synthesized and described in the provided papers include various derivatives of thiazole, indazole, and morpholine, which have been evaluated for their anticancer activities against different human cancer cell lines. These compounds are characterized by the presence of a morpholine ring and a phenyl group, which are common structural features in this class of molecules .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives was confirmed by 1H NMR, 13C NMR, and Mass spectra . Similarly, the synthesis of various indazole derivatives involved condensation reactions followed by cyclization with hydrazine hydrate . The synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives was achieved from 3,4-Difluoronirobenzene, indicating a high yield and purity . These methods demonstrate the versatility of synthetic approaches in creating a diverse array of biologically active compounds.

Molecular Structure Analysis

The molecular structures of these compounds were determined using various spectroscopic techniques. For example, the crystal structure of some indazole derivatives was determined, providing insights into the three-dimensional arrangement of atoms within the molecule . The structural confirmation of these compounds is crucial for understanding their potential interactions with biological targets, such as enzymes or receptors involved in cancer cell proliferation.

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further transformations. For instance, the N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides react with ethendiamine to form novel imidazole carboxamides . These reactions expand the chemical space of the synthesized molecules and may lead to the discovery of new compounds with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are essential for their potential therapeutic application. The tertiary aminoalkanol hydrochlorides synthesized in one study are crystalline substances, and their structures were confirmed by NMR and IR spectra . The absence of a carbonyl stretching band in the IR spectra indicates the successful conversion of the initial ketone to the final hydrochloride product. These properties are critical for the formulation and delivery of these compounds as potential anticancer agents.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride and its derivatives have shown promise in the field of cancer research. A study by Ravinaik et al. (2021) synthesized a series of compounds structurally related to this compound and evaluated them for their anticancer activity. The study found that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide. This indicates a potential for these compounds to be used in cancer treatment after further research and validation (Ravinaik et al., 2021).

Neuroprotective and Anti-Anoxic Effects

The compound and its structural analogs have been explored for their potential neuroprotective and anti-anoxic (AA) effects. Ohkubo et al. (1995) synthesized various 2-aminothiazoles and 2-thiazolecarboxamides with nitrogenous basic moiety at the C-2 position of the thiazole ring and tested them for AA activity in mice. Notably, a compound with a similar structural framework, N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2- thiazolecarboxamide hydrochloride (FR108143), exhibited potent AA activity, indicating a potential role in protecting brain cells from damage due to lack of oxygen (Ohkubo et al., 1995).

Antimicrobial Properties

Research indicates that derivatives of this compound possess promising antimicrobial properties. A study by Yeromina et al. (2019) examined the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives and found that these compounds demonstrated antibacterial and antifungal effects. The study identified a specific compound, N-[4-methyl-2-(2’,5’-dimethylphenylimino)thiazol-3-yl]morpholine hydrochloride, as having the highest activity against all tested strains of microorganisms, suggesting the potential of these compounds in developing new antimicrobial drugs (Yeromina et al., 2019).

The synthesis, characterization, and biological evaluation of related compounds further support their antimicrobial potential, demonstrating activity against a range of bacterial and fungal strains (Velupillai et al., 2015).

Eigenschaften

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2S.ClH/c1-19-7-5-10-21-23(19)25-24(30-21)27(14-6-13-26-15-17-29-18-16-26)22(28)12-11-20-8-3-2-4-9-20;/h2-5,7-10H,6,11-18H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGULLIHSGPCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)

![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)

![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2526295.png)